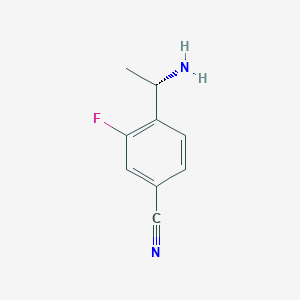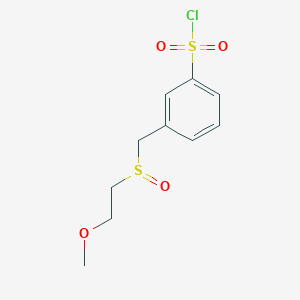
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate is a complex organic compound with significant applications in various fields of scientific research. The compound consists of two distinct parts: 1-Iodo-2,3,4,5-tetramethylbenzene, a derivative of benzene with iodine and methyl groups, and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a sulfanylacetate derivative with hydroxy and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine.
For the preparation of propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate, a multi-step synthetic route is employed. This involves the esterification of propan-2-yl alcohol with 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetic acid under acidic conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions and to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate can undergo:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution: Derivatives with different functional groups replacing iodine.
Oxidation: Carboxylic acids, aldehydes.
Hydrolysis: Alcohols, acids.
Reduction: Alcohols.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodine and sulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxy and oxo groups contribute to its solubility and ability to participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: Similar in structure but lacks the sulfanylacetate moiety.
Propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate: Similar but without the iodo-tetramethylbenzene component.
Uniqueness
The combination of 1-Iodo-2,3,4,5-tetramethylbenzene and propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate in a single molecule provides unique chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to the individual components.
Properties
Molecular Formula |
C20H31IO6S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;propan-2-yl 2-hydroxy-2-(1-hydroxy-2-oxo-2-propan-2-yloxyethyl)sulfanylacetate |
InChI |
InChI=1S/C10H13I.C10H18O6S/c1-6-5-10(11)9(4)8(3)7(6)2;1-5(2)15-7(11)9(13)17-10(14)8(12)16-6(3)4/h5H,1-4H3;5-6,9-10,13-14H,1-4H3 |
InChI Key |
ZUSSBOGBCQSHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)OC(=O)C(O)SC(C(=O)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)




